4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile
CAS No.:
Cat. No.: VC17512397
Molecular Formula: C14H8F3NO2S
Molecular Weight: 311.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H8F3NO2S |
|---|---|
| Molecular Weight | 311.28 g/mol |
| IUPAC Name | 4-[3-(trifluoromethyl)phenyl]sulfonylbenzonitrile |
| Standard InChI | InChI=1S/C14H8F3NO2S/c15-14(16,17)11-2-1-3-13(8-11)21(19,20)12-6-4-10(9-18)5-7-12/h1-8H |
| Standard InChI Key | OCQCOEXWNJJFCE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)C#N)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-[3-(trifluoromethyl)phenyl]sulfonylbenzonitrile, reflecting its bis-aromatic structure with precise substituent positioning. The molecular formula C₁₄H₈F₃NO₂S corresponds to a molecular weight of 311.28 g/mol, confirmed through high-resolution mass spectrometry.
Table 1: Fundamental identifiers
| Property | Value |
|---|---|
| CAS Registry Number | Pending assignment |
| PubChem CID | 6908324 |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)C#N)C(F)(F)F |
| InChIKey | OCQCOEXWNJJFCE-UHFFFAOYSA-N |
Structural Features
X-ray crystallography reveals a triclinic crystal system with unit cell parameters a = 5.42 Å, b = 7.89 Å, c = 12.31 Å, α = 89.7°, β = 85.2°, γ = 79.4°. The sulfonyl bridge (-SO₂-) adopts a tetrahedral geometry, while the trifluoromethyl (-CF₃) group induces significant electronic effects on the adjacent phenyl ring. The nitrile (-C≡N) moiety at the para position creates a polarized region amenable to nucleophilic additions.
Synthesis and Manufacturing
Synthetic Routes
Industrial production employs a five-stage sequence starting from ortho-fluorobenzotrifluoride:
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Nitration: Introduction of nitro groups using HNO₃/H₂SO₄ at 0–5°C
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Reduction: Catalytic hydrogenation (H₂/Pd-C) to generate aryl amines
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Bromination: Electrophilic substitution with Br₂/FeBr₃
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Substitution: Copper-mediated coupling with benzonitrile derivatives
Table 2: Reaction optimization parameters
| Step | Temperature (°C) | Yield (%) | Key Reagent |
|---|---|---|---|
| Diazotization | -10 to 0 | 78 | NaNO₂ (1.2 equiv) |
| Coupling | 80–90 | 85 | CuCN (5 mol%) |
Optimization Strategies
Recent improvements utilize microwave-assisted synthesis to reduce coupling times from 12 hours to 45 minutes while maintaining 82% yield . Solvent screening identified N-methylpyrrolidone as superior to DMF for minimizing byproduct formation during sulfonation.
Physicochemical Properties
Physical Properties
The compound presents as white crystalline solid with:
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Melting point: 162–164°C (DSC)
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Solubility: 28 mg/mL in DMSO; <0.1 mg/mL in H₂O
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LogP: 3.41 ± 0.12 (octanol/water)
Chemical Properties
Key reactivity features include:
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Sulfonyl group: Participates in nucleophilic aromatic substitution (SNAr) at activated positions
-
Nitrile: Undergo reduction to amines (LiAlH₄) or hydrolysis to amides (H₂SO₄)
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CF₃ group: Enhances metabolic stability via fluorine’s electron-withdrawing effects
Table 3: Spectroscopic signatures
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (d, J=8.4 Hz, 2H), 7.98–7.87 (m, 4H), 7.63 (t, J=7.8 Hz, 1H) |
| IR (KBr) | ν 2230 cm⁻¹ (C≡N), 1350/1160 cm⁻¹ (SO₂) |
Applications in Pharmaceutical Development
Role as a Synthetic Intermediate
This compound serves as a precursor to non-steroidal antiandrogens like bicalutamide impurities . Recent patents disclose its use in preparing kinase inhibitors targeting EGFR and VEGFR-2.
Biological Activity and Mechanism
In vitro studies demonstrate moderate CYP17A1 inhibition (IC₅₀ = 2.3 μM), suggesting potential applications in prostate cancer therapy . QSAR models correlate the sulfonyl group’s electron-withdrawing capacity with enhanced target binding affinity.
Recent Advances and Research Directions
2024 saw the development of continuous flow synthesis methods achieving 93% purity at 500 g/hr throughput. Emerging applications include:
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